molecular formula C32H37F5N2O10 B12086824 Azd-peg5-pfp

Azd-peg5-pfp

Cat. No.: B12086824
M. Wt: 704.6 g/mol
InChI Key: ATETXIHKXRNJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azd-peg5-pfp, also known by its chemical formula C32H37F5N2O10, is a heterobifunctional polyethylene glycol (PEG) compound. This compound contains a fluorine group and is commonly used as a PEG linker in various applications. The PEG fluorine group provides unique properties and allows for easy detection and tracking of the molecule . This compound is often used in the development of PEG products, such as pegylation of proteins or nanoparticles .

Preparation Methods

Azd-peg5-pfp is synthesized through a series of chemical reactions that involve the incorporation of an azide functional group and a pentafluorophenyl (PFP) ester group. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Azd-peg5-pfp undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, copper catalysts (for click chemistry), and solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). The major products formed from these reactions are amide-linked conjugates and triazole-linked compounds .

Mechanism of Action

The mechanism of action of Azd-peg5-pfp involves its ability to form stable amide bonds with primary amines through the PFP ester group. This reaction is highly specific and efficient, making it ideal for bioconjugation and pegylation processes. The azide group allows for further modifications through click chemistry, enabling the creation of complex molecular structures .

Properties

Molecular Formula

C32H37F5N2O10

Molecular Weight

704.6 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H37F5N2O10/c33-27-28(34)30(36)32(31(37)29(27)35)49-26(43)9-12-45-14-16-47-18-20-48-19-17-46-15-13-44-11-8-23(40)38-22-4-1-21(2-5-22)3-6-24(41)39-10-7-25(39)42/h1-2,4-5H,3,6-20H2,(H,38,40)

InChI Key

ATETXIHKXRNJMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.